Home > Products > Screening Compounds P26653 > 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol - 2098116-51-7

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol

Catalog Number: EVT-1770479
CAS Number: 2098116-51-7
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide

(S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide is a novel crystalline salt with potential pharmaceutical applications. This compound contains a 3,4-dihydroisoquinolin-2(1H)-yl moiety connected to a propyl chain, which is further linked to a pyrimidine carboxamide core.

6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one

6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one derivatives represent a new series of compounds synthesized via a three-step reaction methodology. This methodology involves sequential N-alkylation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclization reactions. The final step involves a [4 + 2] cyclocondensation reaction of ketoesters with hydrazine hydrochloride to yield the desired pyrrolo[3,4-d]pyridazin-1-ones.

3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

3-(1,3-Diphenylpropan-2-yl)-4-methyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one is a compound characterized by X-ray crystallography and NMR spectroscopy. The molecule features a nearly planar isoxazolo[3,4-d]pyridazin ring system. The N-bonded phenyl group is inclined to the fused ring system by 55.05° due to steric effects from the adjacent geminal benzyl groups.

(S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)propan-2-ol

(S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)propan-2-ol is a novel chiral auxiliary synthesized from (S)-1,2,3,4-tetrahydroisoquinoline acid. This chiral auxiliary is utilized in diastereoselective alkylation reactions with benzyl bromide or n-butyl iodide. These reactions showed moderate to high conversion rates (42–99%) and yielded diastereomeric ratios up to 89:11.

Imidazo[1,2-a]pyridine-isoquinoline Derivatives

A series of imidazo[1,2-a]pyridine-isoquinoline hybrids were synthesized and investigated for their anticancer activity against two human breast cancer cell lines, MCF-7 and MDA-MB231. The most potent compounds exhibited significant inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase, comparable to the reference drug erlotinib. In silico studies revealed strong binding interactions between these potent compounds and the EGFR receptor, supporting the observed IC50 values.

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP100356)

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP100356) is a selective inhibitor of P-glycoprotein (P-gp). It is used in a study investigating the interplay between P-gp and cytochrome P450 3A (CYP3A) in the rat intestine.

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ)

2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (DETQ) is a positive allosteric modulator (PAM) of the dopamine D1 receptor. Its binding site on the D1 receptor was studied and identified to involve IC2 (intracellular loop 2) and adjacent sections of TM3 and TM4 (transmembrane helices 3 and 4).

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c) and N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f)

N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c) and N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide ([18F]3f) are fluorine-18-labeled benzamide analogs. These compounds show moderate to high affinity for sigma-2 receptors and are investigated for potential use in positron emission tomography (PET) imaging of solid tumors. Biodistribution studies in mice demonstrated high tumor uptake and acceptable tumor-to-normal tissue ratios for both compounds.

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17)

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17) is identified as a selective cyclooxygenase-2 (COX-2) inhibitor with sub-micromolar potency. Docking experiments were used to understand the molecular basis of its selectivity towards COX-2.

2-Substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide Derivatives

2-Substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide derivatives were designed, synthesized, and evaluated as potent and selective inhibitors of protein arginine methyltransferase 5 (PRMT5).

Properties

CAS Number

2098116-51-7

Product Name

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyridazin-6-one

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C13H13N3O/c17-13-6-5-12(14-15-13)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2,(H,15,17)

InChI Key

PGXBJELJHHMMAW-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C3=NNC(=O)C=C3

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NNC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.